L-beta-Aspartylhistidine

概要

説明

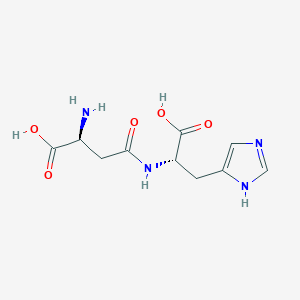

L-beta-Aspartylhistidine is a dipeptide composed of aspartic acid and histidine. It is a non-polymeric compound with the molecular formula C10H14N4O5 and a molecular weight of 270.242 Da

準備方法

Synthetic Routes and Reaction Conditions: L-beta-Aspartylhistidine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between aspartic acid and histidine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .

化学反応の分析

Types of Reactions: L-beta-Aspartylhistidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can target the carboxyl groups of aspartic acid, converting them into alcohols.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

Reduction: Sodium borohydride (NaBH4) is a common reducing agent.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Oxo-histidine derivatives.

Reduction: Alcohol derivatives of aspartic acid.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

L-beta-Aspartylhistidine has diverse applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Biology: It serves as a substrate in enzymatic studies, particularly those involving peptidases and proteases.

作用機序

The mechanism of action of L-beta-Aspartylhistidine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

L-alpha-Aspartylhistidine: Similar in structure but differs in the position of the peptide bond.

L-aspartylphenylalanine: Contains phenylalanine instead of histidine.

L-aspartylglycine: Contains glycine instead of histidine.

Uniqueness: L-beta-Aspartylhistidine is unique due to the presence of both aspartic acid and histidine, which confer distinct chemical properties and reactivity. The imidazole ring in histidine allows for unique interactions in enzymatic and chemical reactions, distinguishing it from other dipeptides .

生物活性

L-beta-Aspartylhistidine (L-β-Asp-His) is a dipeptide that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological implications of L-β-Asp-His, drawing on diverse research findings and case studies.

1. Synthesis and Characterization

L-β-Asp-His can be synthesized through various methods, including peptide coupling reactions. The characterization of this compound typically involves techniques such as:

- Mass Spectrometry (MS) : To determine molecular weight and structure.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- High-Performance Liquid Chromatography (HPLC) : To assess purity.

2.1 Neuroprotective Effects

Research indicates that L-β-Asp-His may exhibit neuroprotective properties. A study demonstrated that the compound could enhance cognitive functions in animal models, particularly in tasks requiring memory retention and spatial learning. The neuroprotective mechanism is believed to involve modulation of neurotransmitter systems, particularly those associated with NMDA receptors .

2.2 Antioxidant Properties

L-β-Asp-His has shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly relevant in conditions such as neurodegenerative diseases, where oxidative damage plays a pivotal role .

2.3 Role in Muscle Health

Another area of interest is the role of L-β-Asp-His in muscle health. It has been suggested that this dipeptide could serve as a precursor for important muscle-related compounds like carnosine and anserine, which are known to buffer acid during high-intensity exercise .

3.1 Animal Studies

In a controlled study involving rats, administration of L-β-Asp-His led to improved cardiac function and reduced oxidative stress markers compared to control groups . The results indicated that L-β-Asp-His might play a role in cardiovascular health by enhancing myocardial resilience against oxidative damage.

4. Comparative Analysis

The following table summarizes the biological activities of L-β-Asp-His compared to other related compounds:

| Compound | Neuroprotective | Antioxidant | Muscle Health | Cognitive Enhancement |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Carnosine | Yes | Yes | Yes | Limited |

| Anserine | Limited | Moderate | Yes | Limited |

5. Conclusion

This compound presents a compelling profile of biological activities, particularly in neuroprotection and antioxidant defense mechanisms. Its potential as a therapeutic agent warrants further investigation through comprehensive human trials and mechanistic studies to fully elucidate its benefits and applications in health.

特性

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABYBYFUSGXITA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。